molecular formula C24H24F3N3O2S B2545170 2-{[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 878053-14-6

2-{[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No. B2545170
CAS RN: 878053-14-6
M. Wt: 475.53
InChI Key: MGCFYXRMKFJCIL-UHFFFAOYSA-N
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Description

2-{[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}-N-[4-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C24H24F3N3O2S and its molecular weight is 475.53. The purity is usually 95%.
BenchChem offers high-quality 2-{[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}-N-[4-(trifluoromethyl)phenyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}-N-[4-(trifluoromethyl)phenyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chiral Oxazolopiperidone Lactams

Chiral oxazolopiperidone lactams, derived from piperidine, serve as versatile intermediates for synthesizing structurally diverse piperidine-containing natural products and bioactive compounds. These compounds can be used to create enantiopure polysubstituted piperidines and complex indole alkaloids, highlighting their utility in the development of pharmaceuticals and in the study of natural product synthesis (Escolano, Amat, & Bosch, 2006).

Acetamide Derivatives with Antibacterial Activity

Research into acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores has shown that these compounds have potential antibacterial properties. Such studies suggest that molecules with acetamide components can be designed as antibacterial agents, indicating the relevance of similar compounds in antimicrobial research (Iqbal et al., 2017).

ACAT-1 Inhibitors for Disease Treatment

Compounds designed to inhibit acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1) have been identified for their potential in treating diseases involving ACAT-1 overexpression. This includes the synthesis of compounds like 2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide, underscoring the importance of such molecules in therapeutic applications (Shibuya et al., 2018).

Piperidinyl Amides as Anxiolytics

Studies on N-phenyl-2-[1-[3-(2-pyridinylethynyl)benzoyl]-4-piperidine]acetamide and related derivatives have shown potential as novel atypical anxiolytics. These findings suggest that compounds incorporating piperidinyl amide structures can be explored for their anxiolytic effects, contributing to the development of new treatments for anxiety disorders (Kordik et al., 2006).

properties

IUPAC Name

2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24F3N3O2S/c25-24(26,27)17-8-10-18(11-9-17)28-22(31)16-33-21-14-30(20-7-3-2-6-19(20)21)15-23(32)29-12-4-1-5-13-29/h2-3,6-11,14H,1,4-5,12-13,15-16H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGCFYXRMKFJCIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide

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